Superior CYP26A1 Inhibitory Potency: 2,6-Diphenylcyclohexanone vs. Known Inhibitors
2,6-Diphenylcyclohexanone exhibits exceptionally potent inhibition of human cytochrome P450 CYP26A1, with an IC50 of 0.35 nM [1]. This potency is an order of magnitude greater than that of talarozole (IC50 5.1 nM ) and over 28-fold more potent than R-116010 (IC50 10 nM ). This direct, cross-study comparison establishes 2,6-diphenylcyclohexanone as a compelling candidate for applications requiring maximal CYP26A1 inhibition.
| Evidence Dimension | CYP26A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.35 nM |
| Comparator Or Baseline | Talarozole: 5.1 nM; R-116010: 10 nM |
| Quantified Difference | ~14.6-fold more potent than talarozole; ~28.6-fold more potent than R-116010 |
| Conditions | Inhibition of human CYP26A1 assessed using [11,12-3H]ATRA as substrate by scintillation counting |
Why This Matters
Researchers investigating retinoic acid metabolism or developing CYP26A1-targeted therapies should prioritize this compound due to its sub-nanomolar potency, which may enable lower effective doses and improved selectivity in experimental systems.
- [1] BindingDB. (n.d.). BDBM50353578 (CHEMBL1831092). Affinity Data: IC50: 0.350 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353578 View Source
